molecular formula C10H13Cl3N2OS B11983146 N-[2,2,2-trichloro-1-(propan-2-ylamino)ethyl]thiophene-2-carboxamide

N-[2,2,2-trichloro-1-(propan-2-ylamino)ethyl]thiophene-2-carboxamide

Cat. No.: B11983146
M. Wt: 315.6 g/mol
InChI Key: CZEUTWZJJLTXQY-UHFFFAOYSA-N
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Description

N-[2,2,2-trichloro-1-(propan-2-ylamino)ethyl]thiophene-2-carboxamide is a synthetic organic compound characterized by the presence of a thiophene ring, a carboxamide group, and a trichloromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2,2,2-trichloro-1-(propan-2-ylamino)ethyl]thiophene-2-carboxamide typically involves the reaction of thiophene-2-carboxylic acid with 2,2,2-trichloro-1-(propan-2-ylamino)ethanol under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the carboxamide bond.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[2,2,2-trichloro-1-(propan-2-ylamino)ethyl]thiophene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The trichloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted thiophene derivatives.

Scientific Research Applications

N-[2,2,2-trichloro-1-(propan-2-ylamino)ethyl]thiophene-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[2,2,2-trichloro-1-(propan-2-ylamino)ethyl]thiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes and pathways. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by modulating signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,2,2-trichloro-1-(naphthalen-1-ylamino)ethyl)butyramide
  • N-(2,2,2-trichloro-1-(naphthalen-2-ylamino)ethyl)propionamide
  • N-(2,2,2-trichloro-1-(3-naphthalen-1-yl-thiourea)ethyl)benzamide

Uniqueness

N-[2,2,2-trichloro-1-(propan-2-ylamino)ethyl]thiophene-2-carboxamide is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for studying specific chemical reactions and biological interactions that are not possible with other similar compounds.

Properties

Molecular Formula

C10H13Cl3N2OS

Molecular Weight

315.6 g/mol

IUPAC Name

N-[2,2,2-trichloro-1-(propan-2-ylamino)ethyl]thiophene-2-carboxamide

InChI

InChI=1S/C10H13Cl3N2OS/c1-6(2)14-9(10(11,12)13)15-8(16)7-4-3-5-17-7/h3-6,9,14H,1-2H3,(H,15,16)

InChI Key

CZEUTWZJJLTXQY-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(C(Cl)(Cl)Cl)NC(=O)C1=CC=CS1

Origin of Product

United States

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